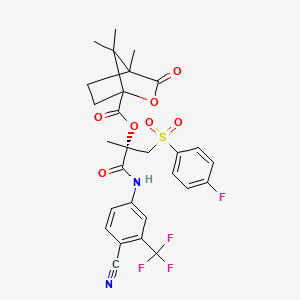

(S)-Bicalutamide (1S)-Camphanic Acid Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-Bicalutamide (1S)-Camphanic Acid Ester” is a complex organic compound. It is an ester, which is a derivative of a carboxylic acid where the hydrogen in the carboxylic acid group is replaced by a hydrocarbon group . The compound is likely to have properties similar to other esters, which are often used in a variety of applications due to their diverse chemical properties .

Synthesis Analysis

Esters can be synthesized through a process known as esterification . This process involves the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .

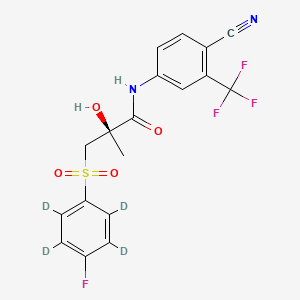

Molecular Structure Analysis

The molecular structure of esters is characterized by the presence of a carbonyl group (C=O) and an ether group (R-O-R’). In the case of “(S)-Bicalutamide (1S)-Camphanic Acid Ester”, the specific arrangement of these groups and the rest of the molecule would be unique to this compound. The structure of the molecule can have significant effects on its properties and reactivity .

Chemical Reactions Analysis

Esters, including “(S)-Bicalutamide (1S)-Camphanic Acid Ester”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water . This reaction can be catalyzed by both acids and bases .

Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols . They can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water . The specific physical and chemical properties of “(S)-Bicalutamide (1S)-Camphanic Acid Ester” would depend on its specific structure.

科学的研究の応用

Synthesis and Structural Analysis

- Esterification and Diastereomer Separation: The potential of (1S)-camphanoyl chloride for enantiomer separation of hydroxyl-functional asymmetric phosphanes through esterification has been exemplified, highlighting its utility in synthesizing diastereoisomers with low barriers for interconversion. This demonstrates its role in the preparation of P-asymmetric compounds and its application in transition-metal catalysis, including Rh-catalyzed asymmetric hydrogenations and Suzuki-Miyaura couplings (Wawrzyniak et al., 2017).

- Crystal Structure Analysis: The synthesis and crystal structure analysis of camphanic acid cyclohexenyl esters have been described, providing insights into the stereochemistry and molecular configuration of these compounds. This includes compounds prepared by condensation of (1S)-(-)-camphanic acid chloride with alcohols, demonstrating the utility of (1S)-camphanic acid esters in determining the configuration of complex molecules (Zelder et al., 2001).

Enantiomer Separation and Chiral Analysis

- Chemical Resolution of Racemic Compounds: Efficient chemical resolution of racemic compounds using enantiopure acids as resolving agents has been achieved, with (1S)-(-)-camphanic acid showing superior diastereomeric separation capabilities. This method has produced highly optically pure enantiomers in good yields, underlining the importance of (1S)-camphanic acid in chiral analysis and resolution (Lupi et al., 2022).

- Stereochemical Configuration Determination: The resolution of axially chiral 2-substituted N,N-diisopropyl-1-naphthamides by HPLC over a chiral stationary phase to provide enantiomerically pure atropisomers, and the absolute stereochemistry determination of these compounds, highlights the application of (1S)-camphanic acid esters in stereochemical analysis (Dai et al., 2001).

Catalysis and Material Science

- Asymmetric Catalysis: The use of (1S)-camphanic acid esters in the synthesis of enantiomerically pure compounds via diastereomeric esters separation, and their application in asymmetric catalysis for the preparation of ligands and catalysts, showcases the role of these compounds in enhancing enantioselectivity in synthetic chemistry (Brunner et al., 2001).

作用機序

Target of Action

The primary target of (S)-Bicalutamide (1S)-Camphanic Acid Ester is the androgen receptor . Androgen receptors are nuclear receptors that are activated by binding with androgenic hormones, primarily testosterone and dihydrotestosterone .

Mode of Action

(S)-Bicalutamide (1S)-Camphanic Acid Ester is a nonsteroidal anti-androgen . It binds to the androgen receptor with high affinity, blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue . This prevents any androgen-dependent DNA or protein synthesis, effectively inhibiting the effects of these hormones in the prostate .

Biochemical Pathways

The compound’s action primarily affects the androgen signaling pathway . By binding to the androgen receptor, it prevents the translocation of the receptor into the nucleus, inhibiting the subsequent transcriptional activity . This leads to a decrease in the expression of androgen-responsive genes, which can inhibit the proliferation of prostate cancer cells and induce apoptosis .

Pharmacokinetics

It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, and methanol This suggests that it may have good bioavailability

Result of Action

The result of the action of (S)-Bicalutamide (1S)-Camphanic Acid Ester is the inhibition of the growth of prostate cancer cells . By blocking the action of androgens, it can inhibit the proliferation of these cells and induce apoptosis . This can lead to a decrease in the size of prostate tumors and a reduction in the symptoms of prostate cancer .

Action Environment

The action of (S)-Bicalutamide (1S)-Camphanic Acid Ester can be influenced by various environmental factors. For instance, the presence of androgens in the body can affect the efficacy of the compound . Additionally, the compound’s stability and efficacy can be affected by the pH and temperature of its environment

Safety and Hazards

The safety and hazards associated with “(S)-Bicalutamide (1S)-Camphanic Acid Ester” would depend on its specific structure and properties. In general, esters can be harmful if swallowed, cause skin and eye irritation, and may be toxic if inhaled . They should be handled with appropriate personal protective equipment and precautions should be taken to avoid dust formation and inhalation of vapors .

特性

IUPAC Name |

[(2S)-1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26F4N2O7S/c1-24(2)25(3)11-12-27(24,41-22(25)36)23(37)40-26(4,15-42(38,39)19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35)/t25?,26-,27?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOWAADSTULBRZ-WTGGTCQISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2(CCC1(OC2=O)C(=O)O[C@](C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26F4N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。